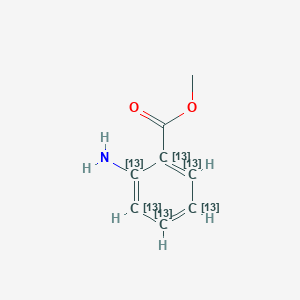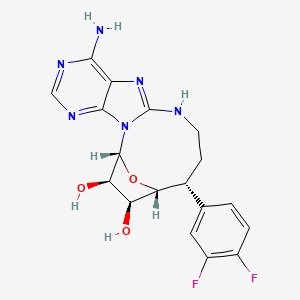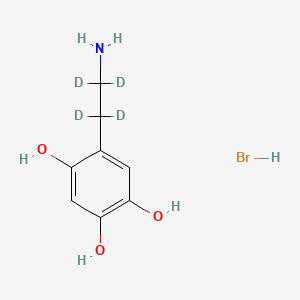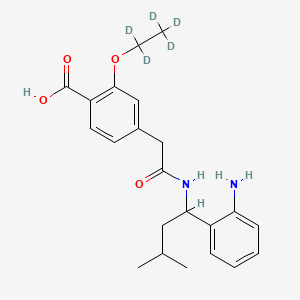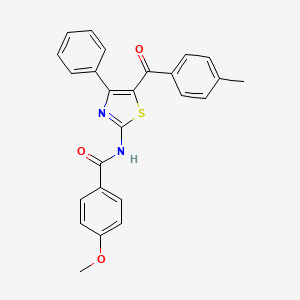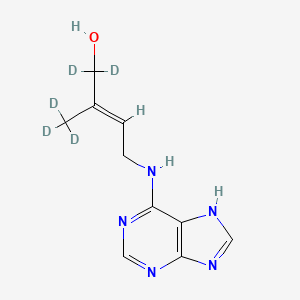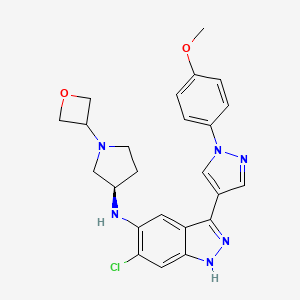
Axl-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Axl-IN-3 is a small molecule inhibitor specifically designed to target the AXL receptor tyrosine kinase. AXL is a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases, which play a crucial role in various cellular processes, including cell survival, proliferation, migration, and immune regulation . The overexpression of AXL has been associated with poor prognosis in several cancers, making it a promising target for cancer therapy .
Méthodes De Préparation
The synthesis of Axl-IN-3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the consistency and purity of the final product. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures.
Analyse Des Réactions Chimiques
Axl-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of this compound with different functional groups.
Applications De Recherche Scientifique
Axl-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the role of AXL in various chemical processes and to develop new synthetic methodologies.
Biology: this compound is used to investigate the biological functions of AXL, including its role in cell signaling, migration, and immune regulation.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of cancers and other diseases associated with AXL overexpression.
Industry: this compound is used in the development of new drugs and therapeutic strategies targeting AXL.
Mécanisme D'action
Axl-IN-3 exerts its effects by inhibiting the activity of the AXL receptor tyrosine kinase. The mechanism involves the binding of this compound to the ATP-binding site of AXL, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cellular processes such as proliferation, migration, and survival, which are critical for cancer progression . The molecular targets and pathways involved include the PI3K/AKT, MAPK/ERK, and STAT3 signaling pathways .
Comparaison Avec Des Composés Similaires
Axl-IN-3 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting AXL. Similar compounds include:
R428: Another AXL inhibitor with a different chemical structure but similar mechanism of action.
BGB324: A selective AXL inhibitor that has shown promise in preclinical and clinical studies.
TP-0903: An AXL inhibitor with a broader spectrum of activity against other receptor tyrosine kinases.
This compound stands out due to its improved pharmacokinetic properties and reduced off-target effects, making it a more favorable candidate for therapeutic development .
Propriétés
Formule moléculaire |
C24H25ClN6O2 |
|---|---|
Poids moléculaire |
464.9 g/mol |
Nom IUPAC |
6-chloro-3-[1-(4-methoxyphenyl)pyrazol-4-yl]-N-[(3R)-1-(oxetan-3-yl)pyrrolidin-3-yl]-1H-indazol-5-amine |
InChI |
InChI=1S/C24H25ClN6O2/c1-32-19-4-2-17(3-5-19)31-11-15(10-26-31)24-20-8-23(21(25)9-22(20)28-29-24)27-16-6-7-30(12-16)18-13-33-14-18/h2-5,8-11,16,18,27H,6-7,12-14H2,1H3,(H,28,29)/t16-/m1/s1 |
Clé InChI |
HXMXYFUYRVGKEH-MRXNPFEDSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N2C=C(C=N2)C3=NNC4=CC(=C(C=C43)N[C@@H]5CCN(C5)C6COC6)Cl |
SMILES canonique |
COC1=CC=C(C=C1)N2C=C(C=N2)C3=NNC4=CC(=C(C=C43)NC5CCN(C5)C6COC6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)
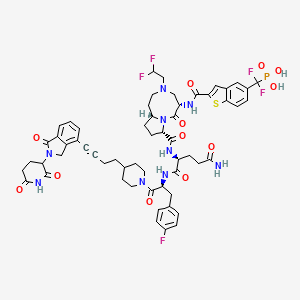

![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)
